molecular formula C17H23N5OS B12204870 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide

Cat. No.: B12204870
M. Wt: 345.5 g/mol
InChI Key: FABQPODJANPXBB-UHFFFAOYSA-N
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Description

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is a compound that features a tetrazole ring, a benzyl group, and a cyclohexylpropanamide moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the [2+3] cycloaddition of azides with nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of tetrazole derivatives, including 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide, may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Another tetrazole derivative with similar biological activities.

    1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: A compound with a tetrazole ring and a tetrahydroisoquinoline moiety.

    2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile: A tetrazole derivative with antitumor activity

Uniqueness

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is unique due to its combination of a tetrazole ring, benzyl group, and cyclohexylpropanamide moiety. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

3-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylpropanamide

InChI

InChI=1S/C17H23N5OS/c23-16(18-15-9-5-2-6-10-15)11-12-24-17-19-20-21-22(17)13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,23)

InChI Key

FABQPODJANPXBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCSC2=NN=NN2CC3=CC=CC=C3

Origin of Product

United States

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